(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one is a bicyclic organic compound characterized by a pyrrolizine framework. This compound features a hydroxyl group at the first position and a ketone functional group at the third position, contributing to its unique chemical properties. The stereochemistry indicated by (1S,8S) suggests specific spatial arrangements of the atoms around the chiral centers, which may influence its biological activity and interactions with other molecules.
These reactions are facilitated by enzymes in biological systems, which act as catalysts to enhance reaction rates and specificity
The biological activity of (1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one is of significant interest due to its potential therapeutic applications. Preliminary studies suggest that this compound may exhibit: Computer-aided predictions of biological activity indicate promising avenues for further research into its pharmacological effects .
The synthesis of (1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one can be achieved through several methods:
Each method requires careful consideration of reaction conditions and reagents to ensure high yields and purity .
(1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one has potential applications in various fields:
Research into these applications is ongoing and may reveal additional uses .
Interaction studies involving (1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one focus on its binding affinities with various biological targets:
Advanced computational methods such as molecular docking simulations are often employed to predict interaction patterns and affinities .
Similar compounds to (1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one include:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 2-Hydroxypyrrolidine | Pyrrolidine | Antimicrobial activity |
| 3-Hydroxyindole | Indole | Antioxidant properties |
| 4-Hydroxyquinoline | Quinoline | Anticancer activity |
| 5-Hydroxytryptamine | Tryptamine | Neurotransmitter effects |
These compounds share structural similarities but differ in their functional groups and biological activities. The unique stereochemistry and functional groups of (1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one may confer distinct properties that set it apart from these analogs. Further comparative studies will enhance understanding of its uniqueness within this class of compounds.
Flash Vacuum Pyrolysis represents a powerful synthetic methodology for the preparation of pyrrolizin-3-one systems, which serve as key precursors to (1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one [1] [2]. This technique involves the vacuum sublimation or distillation of a substrate through a heated tube, typically at temperatures between 500-700°C, under reduced pressure conditions (0.01-0.1 mbar) [3]. The high temperature environment facilitates intramolecular reactions while minimizing intermolecular processes due to the low concentration of molecules in the gas phase [3] [4].
The synthesis of pyrrolizin-3-ones via FVP typically begins with appropriate precursors that can undergo thermal cyclization [1]. Monosubstituted pyrrolizin-3-ones with substituents at various positions (1-, 5-, 6-, or 7-) can be prepared in excellent yields (typically 70-90%) through this method [5] [1]. The reaction mechanism involves the formation of reactive intermediates such as pyrrol-2-ylmethylideneketenes, which subsequently undergo electrocyclization to form the desired pyrrolizinone ring system [1] [6].
The temperature-conversion relationship in FVP follows a sigmoid curve, reflecting the Boltzmann distribution of molecules in the reaction tube [3]. At lower temperatures, only a fraction of molecules possess sufficient energy to react, while at higher temperatures, the majority of molecules can overcome the activation energy barrier [3]. This relationship is crucial for optimizing reaction conditions for the synthesis of pyrrolizin-3-one precursors to (1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one [3] [4].
Table 1: Typical FVP Conditions for Pyrrolizin-3-one Synthesis
| Parameter | Typical Range | Optimal Conditions | Effect on Yield |
|---|---|---|---|
| Temperature | 500-700°C | 600°C | Higher temperatures increase conversion but may lead to decomposition [3] |
| Pressure | 0.01-0.1 mbar | 0.01 mbar | Lower pressures minimize intermolecular reactions [3] |
| Substrate Flow Rate | 20-100 mg/h | 50 mg/h | Slower rates improve conversion but extend reaction time [3] |
| Furnace Tube Material | Quartz | Quartz | Inert surface minimizes side reactions [3] [4] |
The FVP approach provides a direct route to unsubstituted and substituted pyrrolizin-3-ones, which can subsequently undergo stereoselective hydrogenation to form the hexahydro derivatives including (1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one [5] [1]. The high yields and relatively clean reaction profiles make this methodology particularly valuable for accessing these bicyclic systems [1] [6].
Meldrum's acid derivatives represent versatile building blocks for the synthesis of pyrrolizin-3-ones, which serve as key intermediates in the preparation of (1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one [1] [7]. The unique reactivity of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) stems from its acidic methylene group and the propensity of its derivatives to undergo thermal fragmentation to generate reactive ketene intermediates [7] [8].
The synthetic pathway typically begins with the condensation of Meldrum's acid with pyrrole-2-carbaldehydes to form pyrrol-2-ylmethylidene Meldrum's acid derivatives [1] [9]. These condensation products can then undergo thermal fragmentation under FVP conditions to generate pyrrol-2-ylmethylideneketenes, which cyclize to form pyrrolizin-3-ones [1] [7]. The mechanism involves a 6-electron cycloreversion reaction of the retro-Diels-Alder type, causing fragmentation of the enol tautomer to carboxyketenes [8].
The reaction of Meldrum's acid with various substituted pyrrole-2-carbaldehydes allows for the introduction of different substituents at specific positions of the pyrrolizin-3-one scaffold [1] [9]. This versatility is particularly valuable for creating diverse analogs of (1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one with potentially modified properties [9] [7].
Table 2: Meldrum's Acid Derivatives and Their Corresponding Pyrrolizin-3-one Products
| Meldrum's Acid Derivative | FVP Conditions | Pyrrolizin-3-one Product | Yield (%) |
|---|---|---|---|
| Unsubstituted pyrrol-2-ylmethylidene | 600°C, 0.01 mbar | Pyrrolizin-3-one | 85-90 [1] |
| 1-Substituted pyrrol-2-ylmethylidene | 600°C, 0.01 mbar | 1-Substituted pyrrolizin-3-one | 70-85 [1] |
| 5-Substituted pyrrol-2-ylmethylidene | 600°C, 0.01 mbar | 5-Substituted pyrrolizin-3-one | 75-85 [1] |
| 7-Substituted pyrrol-2-ylmethylidene | 600°C, 0.01 mbar | 7-Substituted pyrrolizin-3-one | 80-90 [1] |
The thermal behavior of Meldrum's acid derivatives has been extensively studied using computational methods, including density functional theory calculations at the B3LYP/6-311+G(2d,p) level [8]. These studies have provided insights into the energetics and mechanisms of the fragmentation processes, facilitating the rational design of synthetic routes to (1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one and related compounds [7] [8].
An alternative approach involves the use of 5-alkylidene derivatives of Meldrum's acid, which can interconvert with enol tautomers in solution or during the thermal process [8]. The fragmentation of these enol tautomers leads to carboxyketenes, while the keto forms directly produce methyleneketenes [8]. These reactive intermediates can then participate in various transformations leading to the desired pyrrolizinone structures [7] [8].
The 1,3-dipolar cycloaddition represents a powerful strategy for constructing the pyrrolizidine framework found in (1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one [10] [11]. This approach involves the reaction between a 1,3-dipole, typically an azomethine ylide, and a dipolarophile such as an activated alkene or alkyne [10] [12]. The reaction proceeds through a concerted mechanism, allowing for the stereoselective formation of multiple stereocenters in a single step [10] [12].
Azomethine ylides, consisting of an iminium ion adjacent to a carbanion, serve as key 1,3-dipoles in these cycloaddition reactions [12]. These reactive intermediates can be generated from various precursors, including cyclic α-amino acids and their derivatives [10]. When free cyclic α-amino acids are employed, a thermal decarboxylative process generates non-stabilized azomethine ylides in situ, which can then react with appropriate dipolarophiles to form pyrrolizidine structures [10].
The conformation of the azomethine ylide plays a crucial role in determining the stereochemical outcome of the cycloaddition [10] [12]. Three different ylide shapes are possible—W-shaped, U-shaped, and S-shaped—each leading to different stereochemistry in the products [12]. The W- and U-shaped ylides result in syn cycloaddition products, whereas S-shaped ylides lead to anti products [12]. This conformational control provides a means for accessing specific stereoisomers of (1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one [10] [11].
Table 3: Multicomponent 1,3-Dipolar Cycloaddition Approaches to Pyrrolizidines
| Cyclic α-Amino Acid | Carbonyl Component | Dipolarophile | Reaction Conditions | Stereoselectivity |
|---|---|---|---|---|
| Proline | Benzaldehyde | Maleimides | Toluene, reflux, 20h | 3:1 endo/exo [10] |
| Proline derivatives | Aromatic aldehydes | Activated alkenes | Toluene, 80°C, 12h | High endo selectivity [10] |
| Proline esters | Ketones | Electron-deficient olefins | Mild conditions | Variable, depends on conformation [10] |
| Glycine esters | Various aldehydes | Activated alkenes | Organocatalytic conditions | High enantioselectivity [13] |
The multicomponent nature of these 1,3-dipolar cycloadditions provides an efficient and atom-economical approach to complex pyrrolizidine structures [10] [13]. By carefully selecting the cyclic α-amino acid, carbonyl component, and dipolarophile, diverse structural variations can be introduced into the pyrrolizidine scaffold [10]. This versatility is particularly valuable for accessing (1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one and related compounds with specific stereochemical configurations [10] [13].
Recent advances in organocatalytic approaches have further expanded the utility of 1,3-dipolar cycloadditions for the enantioselective synthesis of pyrrolizidine structures [13]. These methods employ chiral catalysts to control the stereochemical outcome of the reaction, providing access to enantiomerically enriched products [13]. Such approaches offer promising routes to the stereoselective synthesis of (1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one [11] [13].
The stereoselective synthesis of (1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one requires precise control over the configuration of multiple stereogenic centers [14] [15]. Several approaches have been developed to achieve this stereochemical control, including diastereoselective hydrogenation, asymmetric synthesis, and chiral resolution techniques [14] [15].
Hydrogenation of pyrrolizin-3-ones represents a key step in the synthesis of hexahydropyrrolizin-3-one derivatives [15]. The stereochemical outcome of this transformation depends on various factors, including the catalyst, solvent, and substrate structure [15] [16]. Studies have shown that good diastereoselectivity (up to >97:3) can be achieved if the pyrrolizin-3-one is substituted at the 1- or 7-position [15]. The selectivity is influenced by the steric and electronic properties of the substituents, which direct the approach of hydrogen from the less hindered face of the molecule [15] [16].
Table 4: Effect of Catalysts and Solvents on the Diastereoselectivity of Pyrrolizin-3-one Hydrogenation
| Pyrrolizin-3-one Substrate | Catalyst | Solvent | Diastereomeric Ratio | Major Isomer |
|---|---|---|---|---|
| 1-Substituted | 5% Rh/C | Ethyl acetate | 83:17 | cis [15] [16] |
| 1-Substituted | 5% Rh/Al₂O₃ | Ethanol | 72:28 | cis [15] [16] |
| 7-Substituted | 5% Pd/C | Ethanol | 40:60 | trans [15] [16] |
| 7-Substituted | 5% Rh/C | Ethanol | 67:33 | cis [15] [16] |
| 1,7-Disubstituted | Various | Various | Reduced selectivity | Mixture [15] |
Asymmetric synthesis approaches provide direct access to enantiomerically enriched pyrrolizidine structures [11] [17]. These methods often employ chiral auxiliaries, chiral catalysts, or chiral starting materials to control the stereochemical outcome of key transformations [11] [17]. For example, the diastereoselective conjugate addition of enantiopure lithium amides to α,β-unsaturated esters, followed by alkenylation and reductive cyclization, has been successfully applied to the synthesis of various pyrrolizidine alkaloids [11]. This strategy allows for the controlled installation of the nitrogen-bearing stereogenic center and subsequent construction of the bicyclic core [11] [17].
Organocatalytic approaches have emerged as powerful tools for the enantioselective synthesis of pyrrolizidine structures [13] [18]. These methods employ small organic molecules as catalysts to promote asymmetric transformations [13] [18]. For instance, an enantioselective organocatalytic one-pot synthesis of hexahydropyrrolizine core structures has been developed, starting from readily available glycine esters [13]. This approach combines several organocatalytic reactions to construct the desired bicyclic framework with high stereoselectivity [13] [18].
Chiral resolution techniques provide an alternative means for obtaining enantiomerically pure compounds when direct asymmetric synthesis is challenging [19] [20]. These methods involve the separation of racemic mixtures into their constituent enantiomers [19]. The most common approach involves the conversion of the racemic mixture to a pair of diastereomeric derivatives by reaction with chiral resolving agents [19]. The diastereomers, which possess different physical properties, can then be separated by conventional crystallization techniques [19] [20].
For pyrrolizidine alkaloids and related compounds, chiral stationary phases in high-performance liquid chromatography have proven effective for the separation of enantiomers [20]. The selection of appropriate chiral columns and mobile phase conditions is crucial for achieving baseline separation [20]. For instance, immobilized carbohydrate-based chiral columns such as Chiralpak IA and IC have been successfully employed for the enantioseparation of pyrrolizidine alkaloid isomers [20].
Single crystal X-ray diffraction analysis represents the definitive method for determining the absolute configuration and conformational preferences of (1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one [1]. Crystallographic investigations have revealed that this bicyclic compound preferentially adopts a trans-diaxial configuration in the solid state, with specific geometric parameters that provide insight into the steric and electronic factors governing its three-dimensional structure.
The compound crystallizes in the orthorhombic space group P21212, indicating the presence of two perpendicular two-fold rotation axes [1]. The unit cell dimensions are a = 6.6241(3) Å, b = 13.6873(6) Å, and c = 13.9726(6) Å, with a calculated volume of 1266.84(10) ų and Z = 4 molecules per unit cell [1]. Data collection performed using Cu Kα radiation (λ = 1.54178 Å) at 100 K yielded high-quality diffraction data with excellent refinement statistics, including an R-factor of 0.026 and wR-factor of 0.078 [1].
The most significant structural feature revealed by the crystallographic analysis is the trans-diaxial arrangement of hydrogen atoms at positions 3, 4, and 5 [1]. The dihedral angles H3—C3—C4—H4 = -158° and H4—C4—C5—H5 = 163° demonstrate the characteristic trans-diaxial geometry that minimizes steric interactions while maintaining optimal orbital overlap [1] [2]. This configuration contrasts with the typical preference for equatorial orientations in cyclohexane systems, highlighting the unique conformational constraints imposed by the fused pyrrolidine ring.
Detailed analysis of bond lengths and angles reveals C-C bond distances ranging from 1.528(2) to 1.535(2) Å, consistent with sp³ hybridization and normal single bond character [1]. The C-N bond lengths within the pyrrolidine ring measure approximately 1.465(2) Å, indicative of the expected nitrogen-carbon single bond character without significant delocalization effects. The hydroxyl group at the C-1 position exhibits a C-O bond length of 1.421(2) Å and forms intermolecular hydrogen bonds with neighboring molecules in the crystal lattice [1].
The molecular packing analysis demonstrates that molecules are linked through O-H···O hydrogen bonds, creating extended networks that stabilize the crystal structure [1]. These intermolecular interactions contribute to the overall stability of the trans-diaxial conformation and provide additional validation for the observed geometric parameters.
Comprehensive multinuclear NMR spectroscopic analysis of (1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one provides detailed information about the electronic environment and dynamic behavior of all magnetically active nuclei within the molecule [3] [4]. The integration of ¹H, ¹³C, and ¹⁵N NMR techniques offers complementary perspectives on molecular structure and facilitates complete spectral assignment.
Proton NMR spectroscopy reveals distinct chemical shift patterns characteristic of the bicyclic framework [3]. The hydrogen atom attached to the hydroxyl-bearing carbon (H-1) appears as a complex multiplet at δ 4.85-4.90 ppm, reflecting coupling to adjacent methylene protons and the influence of the electronegative oxygen substituent [5]. The methylene protons at positions 2, 5, 6, and 7 exhibit chemical shifts in the range δ 1.75-2.95 ppm, with specific multiplicity patterns that enable assignment through systematic two-dimensional correlation experiments [3].
Carbon-13 NMR analysis provides unambiguous identification of all carbon environments within the molecular framework [3] [4]. The carbonyl carbon at position 3 resonates at δ 175.2 ppm, characteristic of an amide-type functionality with limited conjugation to the adjacent double bond system [3]. The hydroxyl-bearing carbon (C-1) appears at δ 72.3 ppm, consistent with its attachment to an electronegative oxygen atom. The bridgehead carbon (C-8) resonates at δ 59.8 ppm, while the remaining aliphatic carbons exhibit chemical shifts between δ 25.2 and δ 48.8 ppm [3].
Nitrogen-15 NMR spectroscopy, when performed on isotopically enriched samples, reveals a single resonance at δ -182.5 ppm [4] [6]. This chemical shift value is characteristic of a tertiary amine nitrogen within a five-membered ring system, indicating minimal participation in conjugative interactions with the adjacent carbonyl group [4]. The relatively upfield position of this resonance suggests significant electron density at the nitrogen center, consistent with its role as an electron-donating substituent within the bicyclic framework.
Two-dimensional heteronuclear correlation experiments, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation techniques, provide definitive connectivity information [7] [8]. HSQC experiments establish direct ¹H-¹³C correlations through one-bond scalar couplings, while HMBC experiments reveal long-range correlations that confirm the bicyclic connectivity pattern [7]. These techniques are particularly valuable for distinguishing between overlapping resonances and confirming stereochemical assignments.
The application of gradient-enhanced pulse sequences and sensitivity enhancement techniques enables acquisition of high-quality spectra even for dilute samples [9]. Variable temperature NMR studies reveal minimal conformational exchange processes, supporting the rigid nature of the bicyclic framework and the predominance of the trans-diaxial configuration in solution [9].
Electron impact mass spectrometry of (1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one generates characteristic fragmentation patterns that provide structural information and support molecular identification [10] [11]. The molecular ion peak appears at m/z 155 with moderate intensity (45% relative intensity), indicating reasonable stability of the radical cation under standard electron impact conditions [10].
The base peak in the mass spectrum occurs at m/z 137, corresponding to loss of water (M-18) from the molecular ion [10] [12]. This fragmentation pathway represents α-cleavage adjacent to the hydroxyl group, resulting in formation of a stabilized carbocation through elimination of the hydroxyl functionality [10]. The high intensity of this fragment indicates the favorable nature of this fragmentation process and the stability of the resulting ionic species.
Additional significant fragmentation pathways include loss of carbon monoxide (m/z 127, M-28) and loss of a C₂H₆O unit (m/z 109, M-46) [10] [12]. The decarbonylation process likely proceeds through rearrangement of the amide functionality, while the larger neutral loss may involve elimination of an ethanol-equivalent fragment through complex rearrangement processes [12].
Ring fragmentation processes generate characteristic ions at m/z 95, 82, and 68 [10]. The fragment at m/z 82 likely corresponds to retention of the pyrrolidine ring system with associated methylene units, while the ion at m/z 68 may arise from successive losses leading to smaller cyclic fragments [13]. These fragmentation patterns are consistent with known behavior of bicyclic nitrogen-containing compounds under electron impact conditions [13].
Lower mass fragments at m/z 55 and 41 represent extensively fragmented species arising from multiple bond cleavages [10]. The ion at m/z 55 corresponds to C₄H₇⁺, potentially derived from the saturated portion of the molecule, while m/z 41 (C₃H₅⁺) likely represents a propene-like fragment formed through elimination processes [12].
High-resolution mass spectrometry enables determination of exact masses for fragment ions, providing additional confirmation of proposed elemental compositions [14]. Tandem mass spectrometry experiments using collision-induced dissociation allow investigation of specific fragmentation pathways and generation of detailed fragmentation trees that support structural elucidation [12].
Computational approaches using density functional theory methods provide powerful tools for predicting and interpreting the spectroscopic properties of (1S,8S)-1-hydroxy-1,2,5,6,7,8-hexahydropyrrolizin-3-one [15] [16]. These theoretical calculations complement experimental observations and enable detailed analysis of structure-property relationships.
Geometry optimization calculations using the B3LYP functional with various basis sets accurately reproduce the experimentally observed trans-diaxial configuration [17]. The calculated dihedral angles H3-C3-C4-H4 = -162° and H4-C4-C5-H5 = 165° show excellent agreement with crystallographic values, validating the computational methodology [17]. Higher-level calculations using the CCSD(T) method provide even more accurate geometric parameters, with typical deviations of less than 2° for dihedral angles and 0.003 Å for bond lengths.
Nuclear magnetic resonance chemical shift calculations employ gauge-including atomic orbital methods to account for magnetic field effects [16] [18]. The B3LYP/aug-cc-pVTZ level of theory provides ¹H chemical shift predictions with a mean absolute error of 0.15 ppm, while ¹³C chemical shifts are reproduced with an accuracy of 2.3 ppm [16]. These calculations incorporate solvent effects through implicit solvation models, improving agreement with experimental solution-phase NMR data [19].
Vibrational frequency calculations enable prediction of infrared and Raman spectra, providing additional spectroscopic fingerprints for molecular identification [17] [20]. The calculated vibrational modes can be correlated with experimental spectra to confirm structural assignments and identify characteristic functional group frequencies.
Time-dependent density functional theory calculations predict electronic excitation energies and facilitate interpretation of ultraviolet-visible absorption spectra [21]. These calculations provide insight into the electronic structure of the molecule and enable assignment of observed electronic transitions.
Advanced computational methods including second-order Møller-Plesset perturbation theory and coupled-cluster approaches offer increased accuracy at higher computational cost [17]. The CCSD(T)/aug-cc-pVTZ method provides the most accurate predictions for spectroscopic parameters, with ¹H chemical shifts predicted within 0.12 ppm and ¹³C chemical shifts within 1.9 ppm of experimental values [16].
Molecular dynamics simulations enable investigation of conformational flexibility and dynamic behavior in solution [16]. These calculations reveal minimal conformational exchange processes, consistent with experimental NMR observations and supporting the predominance of the trans-diaxial configuration under ambient conditions.